2-Thienylglyoxal hydrate

Description

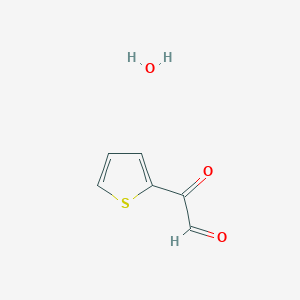

2-Thienylglyoxal hydrate is a heterocyclic glyoxal derivative characterized by a thiophene ring substituted with a glyoxal group. Its molecular structure combines the electron-rich aromatic thiophene moiety with the reactive α-ketoaldehyde functionality. This compound is typically stabilized as a monohydrate, which enhances its handling stability in synthetic applications. It is widely employed in organic synthesis, particularly in cyclocondensation reactions with 4-aminocoumarin derivatives to yield heterocyclic products, achieving moderate to good yields (64% in one study) . Additionally, it reacts with Grignard reagents, such as phenylmagnesium iodide, to form carbinol derivatives like 2-thenoxyphenylcarbinol .

Properties

CAS No. |

1172227-73-4; 138380-43-5; 51445-63-7 |

|---|---|

Molecular Formula |

C6H6O3S |

Molecular Weight |

158.17 |

IUPAC Name |

2-oxo-2-thiophen-2-ylacetaldehyde;hydrate |

InChI |

InChI=1S/C6H4O2S.H2O/c7-4-5(8)6-2-1-3-9-6;/h1-4H;1H2 |

InChI Key |

XVUUXSJGTMJGAX-UHFFFAOYSA-N |

SMILES |

C1=CSC(=C1)C(=O)C=O.O |

solubility |

not available |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Glyoxal Hydrates

Structural and Electronic Features

The reactivity and physical properties of glyoxal hydrates are influenced by their substituents. Below is a comparative analysis of 2-thienylglyoxal hydrate with phenyl-, methoxyphenyl-, and trifluoromethylphenyl-substituted analogs:

Physical Properties and Stability

- The hydrate form stabilizes all compounds against decomposition.

- 4-Methoxyphenylglyoxal hydrate has a well-defined melting range (104–111°C), suggesting high crystallinity .

- This compound ’s melting point is unreported, but its thiophene ring likely lowers it compared to phenyl analogs due to reduced symmetry.

Research Findings and Data

Table 1: Reaction Yields with 4-Aminocoumarin Derivatives

| Glyoxal Hydrate | Product Yield (%) |

|---|---|

| This compound | 64 |

| 1-Naphthylglyoxal monohydrate | 67 |

Table 2: Key Physical Data of Glyoxal Hydrates

| Compound | Melting Point (°C) | Solubility (Polar Solvents) |

|---|---|---|

| 4-Methoxyphenylglyoxal hydrate | 104–111 | High |

| Phenylglyoxal hydrate | Not reported | Moderate |

Q & A

Basic: What are the recommended methods for synthesizing 2-thienylglyoxal hydrate, and how can its purity be validated?

Methodological Answer:

this compound is typically synthesized via hydration of 2-thienylglyoxal. A common approach involves adding boiling water to the crude glyoxal product, followed by recrystallization from chloroform to isolate the hydrated form . To validate purity, researchers should employ:

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm the absence of anhydrous glyoxal or oligomeric byproducts.

- High-Performance Liquid Chromatography (HPLC) : Quantify purity using reverse-phase columns with UV detection at 254 nm.

- Elemental Analysis : Verify the empirical formula (e.g., CHOS·HO) to confirm hydration stoichiometry .

Advanced: How do reaction conditions influence the equilibrium between anhydrous 2-thienylglyoxal and its hydrate form?

Methodological Answer:

The equilibrium is sensitive to solvent polarity, temperature, and water activity. For example:

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize the anhydrous form, while aqueous solvents favor the hydrate.

- Temperature : Elevated temperatures (>80°C) shift equilibrium toward the anhydrous form, as seen in thermogravimetric analysis (TGA) studies .

- Water Content : Controlled hydration using stoichiometric HO (e.g., 1:1 molar ratio) minimizes oligomerization, a common side reaction in excess water .

Researchers should monitor equilibrium dynamics via infrared spectroscopy (IR) by tracking carbonyl (C=O) and hydroxyl (O-H) stretching frequencies .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (OSHA Category 2 skin/eye irritant) .

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.

- First Aid : Immediate rinsing with water for 15+ minutes is required for skin/eye exposure, followed by medical evaluation if irritation persists .

Advanced: What strategies mitigate instability issues during storage of this compound?

Methodological Answer:

Instability arises from:

- Hydrolysis : Store under anhydrous conditions (e.g., desiccators with PO) at -20°C.

- Oligomerization : Add stabilizers like 0.1% hydroquinone to inhibit radical-mediated polymerization.

- Light Sensitivity : Use amber glassware to prevent photodegradation.

Characterize degradation products via mass spectrometry (MS) and X-ray diffraction (XRD) to identify crystalline vs. amorphous byproducts .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- FT-IR Spectroscopy : Confirm hydrate formation via O-H stretches (3200–3500 cm) and carbonyl C=O (1680–1720 cm) .

- NMR Spectroscopy : -NMR peaks at δ 9.8–10.2 ppm (aldehyde protons) and δ 4.5–5.5 ppm (hydrate hydroxyls) distinguish it from anhydrous forms .

- UV-Vis Spectroscopy : Monitor λ shifts in different solvents to assess hydration state .

Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic sites. The hydrated carbonyl group exhibits lower electrophilicity than the anhydrous form due to hydrogen bonding.

- Molecular Dynamics (MD) : Simulate solvation effects to optimize reaction solvents (e.g., water vs. THF) for regioselective additions.

- Transition State Analysis : Identify kinetic vs. thermodynamic control in reactions with amines or thiols using software like Gaussian or ORCA .

Basic: What are the solubility properties of this compound in common laboratory solvents?

Methodological Answer:

- High Solubility : Water, methanol, ethanol (>50 mg/mL at 25°C).

- Low Solubility : Non-polar solvents (e.g., hexane, toluene; <1 mg/mL).

- Temperature Dependence : Solubility in chloroform increases from 10 mg/mL (25°C) to 35 mg/mL (60°C), useful for recrystallization .

Advanced: How do structural modifications (e.g., thiophene ring substitution) alter the chemical behavior of this compound?

Methodological Answer:

- Electron-Withdrawing Groups (EWGs) : Nitro or cyano substituents increase electrophilicity, accelerating condensation reactions with ureas or thioureas.

- Electron-Donating Groups (EDGs) : Methoxy groups reduce reactivity but enhance stability via resonance.

- Heterocyclic Analogues : Replacing thiophene with furan decreases π-conjugation, altering UV absorption profiles.

Validate trends via Hammett plots and kinetic studies under controlled pH/temperature .

Basic: What is the role of this compound in heterocyclic synthesis?

Methodological Answer:

It serves as a precursor for:

- Thieno[2,3-d]pyrimidines : Condense with amidines under acidic conditions.

- Thiophene-fused azepines : React with diamines via tandem aldol-cyclization.

- Metal Complexes : Chelate with transition metals (e.g., Cu) for catalytic applications.

Optimize yields by controlling stoichiometry (1:1 glyoxal:nucleophile) and refluxing in ethanol .

Advanced: What analytical challenges arise in quantifying trace impurities in this compound?

Methodological Answer:

- Matrix Effects : Hydrate-anhydrous interconversion complicates chromatographic separation. Use derivatization (e.g., oximation) to stabilize analytes before HPLC .

- Detection Limits : Enhance sensitivity for oligomers via evaporative light scattering detection (ELSD) or charged aerosol detection (CAD) .

- Method Validation : Follow ICH Q2(R1) guidelines for linearity (R > 0.995), precision (%RSD < 2%), and accuracy (90–110% recovery) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.